Chlorproguanil hydrochloride is classified as a small molecule drug and belongs to the group of antimalarial agents. Its chemical structure includes multiple active functional groups that contribute to its pharmacological effects.
The synthesis of chlorproguanil hydrochloride involves several key steps:
This synthetic pathway highlights the importance of controlling reaction conditions such as temperature and pH to optimize yield and purity.
Chlorproguanil hydrochloride has a complex molecular structure characterized by the following features:
The molecular structure can be represented using various notations such as SMILES (CC(C)NC(=N)NC(=N)NC1=CC=C(Cl)C(Cl)=C1) and InChI (InChI=1S/C11H15Cl2N5.ClH/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7;/h3-6H).
Chlorproguanil hydrochloride participates in several chemical reactions relevant to its pharmacological activity:
These reactions are essential for understanding the drug's mechanism of action and its pharmacokinetic properties.
Chlorproguanil hydrochloride exerts its antimalarial effects primarily through:
This mechanism underscores its role as an effective treatment option for malaria.
The physical and chemical properties of chlorproguanil hydrochloride are critical for its formulation and therapeutic use:
These properties are vital for predicting how chlorproguanil behaves in biological systems and its potential interactions with other compounds.
Chlorproguanil hydrochloride has several significant applications:
Molecular Composition and Properties: Chlorproguanil hydrochloride is a hydrochloride salt of Chlorproguanil, an arylbiguanide derivative. Its molecular formula is C₁₁H₁₆Cl₃N₅, with an average molecular weight of 324.63 g/mol and a monoisotopic mass of 323.0471286 Da [3] [6]. The compound features a 3,4-dichlorophenyl group linked to a biguanide chain, terminated with an isopropyl substituent. Protonation occurs at the biguanide nitrogen under physiological conditions, justifying salt formation for stability.
Systematic Nomenclature:
Structural Characteristics: The biguanide moiety (–NH–C(=NH)–NH–C(=NH)–NH–) enables hydrogen bonding with biological targets. The 3,4-dichlorophenyl ring enhances lipophilicity (predicted logP = 2.88) compared to non-chlorinated analogues like Proguanil [5] [6]. The hydrochloride salt improves aqueous solubility (0.0808 mg/mL) [6].
Table 1: Key Chemical Descriptors of Chlorproguanil Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₆Cl₃N₅ | [3] [6] |
Molecular Weight | 324.63 g/mol | [3] |
SMILES Notation | Cl.CC(C)NC(=N)NC(=N)NC1=CC=C(Cl)C(Cl)=C1 | [3] |
InChI Key | SVJMILFDDBKCGG-UHFFFAOYSA-N | [3] |
Aqueous Solubility | 0.0808 mg/mL | [6] |
Synthetic Route: Chlorproguanil hydrochloride is synthesized via condensation of 1-(3,4-dichlorophenyl)biguanide with acetone under acidic conditions, followed by salt formation. The reaction sequence involves:
Structural Analogues:
Table 2: Structural Analogues of Chlorproguanil Hydrochloride
Compound | Core Modification | Molecular Formula | Key Feature |
---|---|---|---|
Chlorproguanil | 3,4-Dichlorophenyl biguanide | C₁₁H₁₅Cl₂N₅ | High lipophilicity |
Proguanil | 4-Chlorophenyl biguanide | C₁₁H₁₆ClN₅ | Faster metabolic activation |
Chlorcycloguanil | Triazine metabolite of Chlorproguanil | C₁₀H₁₂Cl₂N₅ | Direct DHFR inhibition |
Structure-Activity Insights:
Bioactivation Pathway: Chlorproguanil acts as a prodrug, requiring cytochrome P450-mediated cyclization to Chlorcycloguanil, its triazine metabolite. Chlorcycloguanil directly inhibits Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in folate biosynthesis [2] [10].
Enzyme Inhibition Mechanism:
Resistance Profiles:
Parasitocidal Dynamics:
Metabolic Activation:
Table 3: Pharmacokinetic Comparison of Biguanide Antimalarials
Parameter | Chlorproguanil | Proguanil | Chlorcycloguanil | Cycloguanil |
---|---|---|---|---|
Bioactivation Route | CYP2C19 | CYP2C19/CYP3A4 | – | – |
Parent t₁/₂ (h) | 12 ± 3 | 14 ± 4 | – | – |
Metabolite t₁/₂ (h) | – | – | 20 ± 6 | 18 ± 5 |
CL/F (L/h/kg) | 0.51* | 0.48* | 0.37 | 0.32 |
Vd/F (L/kg) | 23.4 | 25.1 | 12.8 | 14.2 |
*Total clearance (CL/F) and volume of distribution (Vd/F) normalized for bioavailability (F) [10].
Disease-State Kinetics:
Protein Binding and Distribution:
Elimination Pathways:
Key Advances & Challenges: Chlorproguanil hydrochloride exemplifies targeted prodrug design against Plasmodium folate metabolism. Its rapid clearance minimizes resistance selection pressure versus long-acting antifolates like sulfadoxine-pyrimethamine. However, cross-resistance with other DHFR inhibitors and haemolytic risks in glucose-6-phosphate dehydrogenase-deficient patients limit clinical utility [4] [7]. Contemporary research focuses on artemisinin-based combinations to bypass these constraints while leveraging its potent mechanism.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4